molecular formula C14H22N4O2 B13958592 6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile CAS No. 52238-86-5

6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile

Cat. No.: B13958592
CAS No.: 52238-86-5
M. Wt: 278.35 g/mol
InChI Key: SGJCGUGJOUKDDB-UHFFFAOYSA-N
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Description

6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile is a complex organic compound with the molecular formula C14H22N4O2. This compound is characterized by its pyridine ring structure, which is substituted with various functional groups, including an amino group, a hydroxybutoxy group, and a carbonitrile group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Functional Groups: The amino group, hydroxybutoxy group, and carbonitrile group are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylpyridine: Shares the pyridine ring structure but lacks the hydroxybutoxy and carbonitrile groups.

    6-Amino-5-(2-cyano-4-nitrophenylazo)-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile: Contains additional nitro and azo groups, leading to different chemical properties.

Uniqueness

6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

52238-86-5

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

6-amino-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C14H22N4O2/c1-11-9-13(16)18-14(12(11)10-15)17-5-4-8-20-7-3-2-6-19/h9,19H,2-8H2,1H3,(H3,16,17,18)

InChI Key

SGJCGUGJOUKDDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)NCCCOCCCCO)N

Origin of Product

United States

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